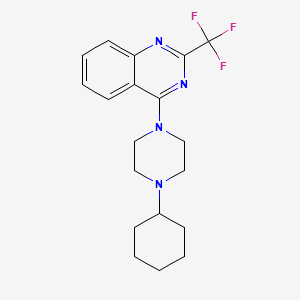

N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related compounds involves nucleophilic substitution and condensation followed by hydrolysis, as seen in the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (Hernandez et al., 2015).

- Acid-catalyzed synthesis techniques have been developed for pyrazolopyrimidines, a related class, indicating the potential methodologies that could be applied to this compound (Tsai et al., 2018).

Molecular Structure Analysis

- Electronic polarization is evident in the vinylogous amide portion of related compounds, where the oxygen atom carries a partial negative charge and the nitrogen atom of the cyclohexylamine portion carries a partial positive charge (Hernandez et al., 2015).

Chemical Reactions and Properties

- The reactivity of related compounds like 1H-pyrazol-5-yl-N,N-dimethylformamidines with various aminating agents in acidic solutions shows the potential chemical behavior of the compound (Tsai et al., 2019).

Physical Properties Analysis

- Compounds structurally similar to N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide demonstrate significant differences in their hydrogen-bonded structures based on minor changes in substituents, impacting physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

- The formation of 2,3-dihydro-4-pyridinones via amine addition to alpha,beta-unsaturated 1,3-diketones indicates the potential chemical behavior of N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide under similar conditions (MacDonald & Burnell, 2009).

Applications De Recherche Scientifique

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their versatility as synthetic intermediates with significant biological importance. They play vital roles in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-oxide motifs, possibly including N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide, in advanced chemistry and drug development investigations (Li et al., 2019).

Recyclable Copper Catalyst Systems in C-N Bond Forming Reactions

Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines, including pyridine derivatives, showcases the importance of such systems in sustainable organic synthesis. This area of study suggests potential applications of N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide in catalysis and organic synthesis due to the compound's structural relevance (Kantam et al., 2013).

Importance of Hybrid Catalysts in Heterocyclic Synthesis

The role of hybrid catalysts in synthesizing heterocyclic compounds, such as pyranopyrimidines and pyrazolines, underlines the potential for N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide in facilitating complex chemical transformations. These catalysts offer new pathways for creating bioactive molecules, highlighting the importance of innovative synthetic methods in drug discovery and development (Parmar et al., 2023).

Propriétés

IUPAC Name |

N-cyclohexyl-2-pyrazol-1-yl-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(23-14-8-13-21-23)19(24)22(17-10-4-3-5-11-17)15-16-9-6-7-12-20-16/h6-9,12-14,17-18H,2-5,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWNALIISFDWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=N1)C2CCCCC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)